molecular formula C15H14Cl2O3S B12116882 2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate

2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate

Cat. No.: B12116882
M. Wt: 345.2 g/mol
InChI Key: HZXWQQLRBJHIML-UHFFFAOYSA-N
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Description

2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate is an organic compound with the molecular formula C15H14Cl2O3S It is a derivative of benzenesulfonate, featuring two chlorine atoms and three methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate typically involves the reaction of 2,6-dichlorophenol with 2,3,4-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield azido derivatives, while oxidation with potassium permanganate would yield carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of 2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate exhibit significant antimicrobial properties. A study synthesized a series of hydrazones based on sulfonate derivatives and evaluated their in vitro activity against various bacterial strains. Among these compounds, some exhibited minimal inhibitory concentrations (MIC) as low as 7.81 µg/mL against Gram-positive bacteria, indicating their potential as effective antimicrobial agents .

Ligand Formation for Metal Complexes
The sulfonate moiety in this compound can serve as a ligand for the formation of bioactive metal complexes. These complexes are being explored for their therapeutic potentials, particularly in targeting bacterial infections and other diseases .

Agricultural Applications

Stress Alleviation in Plants
Recent studies have shown that sulfonate derivatives can mitigate oxidative stress in plants subjected to abiotic stresses. For instance, derivatives of this compound were tested on maize seedlings under stress conditions. The results indicated that certain concentrations effectively reduced hydrogen peroxide (H2O2) levels and thiobarbituric acid-reactive substances (TBARS), suggesting that these compounds could enhance plant resilience against environmental stressors .

Material Science

Photoacid Generators
The compound has been identified as a potential photoacid generator in the development of resist compositions for photolithography processes. These applications are crucial in the semiconductor industry for creating intricate patterns on silicon wafers . The ability to generate acids upon exposure to light allows for precise control over the polymerization processes used in microfabrication.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Significant antimicrobial activity with MIC values as low as 7.81 µg/mL against Gram-positive bacteria.
Agricultural Science Effective reduction of H2O2 and TBARS levels in maize seedlings under abiotic stress at specific concentrations.
Material Science Utilized as a photoacid generator in resist compositions for photolithography processes.

Mechanism of Action

The mechanism of action of 2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate is unique due to the specific arrangement of chlorine and methyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate is a chemical compound of significant interest due to its potential biological activities. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a trimethylbenzenesulfonate moiety. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.

  • Molecular Formula : C15H14Cl2O3S
  • Molecular Weight : 345.24 g/mol
  • Structure : The compound features a dichlorinated phenyl ring that enhances its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. These activities are largely attributed to its ability to interact with specific biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of similar sulfonate compounds. For example:

  • Minimum Inhibitory Concentration (MIC) : Compounds structurally related to this compound have shown promising MIC values against various bacterial strains. In one study, fluoroarylbichalcophene derivatives displayed MIC values as low as 16 µM against Staphylococcus aureus, indicating strong antibacterial activity .
  • Mechanism of Action : The antimicrobial activity may be linked to the inhibition of cell wall synthesis or disruption of membrane integrity. Electron transfer measurements suggest that these compounds can significantly reduce bioelectrochemical signals in viable bacterial cells .

Anticancer Activity

Preliminary research indicates potential anticancer effects:

  • Cell Cycle Disruption : Similar compounds have been reported to block cell cycle progression at the G2/M phase by binding to β-tubulin, leading to cytoskeletal disruption . This mechanism could be relevant for this compound as well.
  • Cytotoxicity Studies : In vitro studies on related compounds have demonstrated low cytotoxicity against healthy cell lines while exhibiting potent effects on cancer cell lines. This selectivity is crucial for developing therapeutic agents .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameAntimicrobial Activity (MIC)Anticancer ActivityNotes
2,4-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate32 µM against S. aureusModerateSimilar structure; less potent than the target compound
Fluoroarylbichalcophene derivatives16 µM against S. aureusHighStrong antibacterial effects; potential for anticancer activity
Other sulfonate derivativesVaries (up to 64 µM)Low to moderateDiverse activities depending on substitution patterns

Case Studies and Research Findings

  • Antibacterial Efficacy : A study on fluoroarylbichalcophene derivatives demonstrated their effectiveness against S. aureus with no observed resistance over seven days of treatment. This suggests that modifications in the phenyl group can significantly enhance antimicrobial properties .
  • Cytotoxicity Assessment : Investigations into related sulfonate esters revealed low cytotoxicity in healthy cell lines while showing efficacy against Mycobacterium tuberculosis strains with varying resistance profiles . This highlights the therapeutic potential of structurally similar compounds.
  • Structure-Activity Relationships (SAR) : The introduction of halogen atoms and variations in the sulfonate group have been shown to influence both antimicrobial and anticancer activities significantly. Understanding these relationships can guide future research and development efforts for new therapeutic agents .

Properties

Molecular Formula

C15H14Cl2O3S

Molecular Weight

345.2 g/mol

IUPAC Name

(2,6-dichlorophenyl) 2,3,4-trimethylbenzenesulfonate

InChI

InChI=1S/C15H14Cl2O3S/c1-9-7-8-14(11(3)10(9)2)21(18,19)20-15-12(16)5-4-6-13(15)17/h4-8H,1-3H3

InChI Key

HZXWQQLRBJHIML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2Cl)Cl)C)C

Origin of Product

United States

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